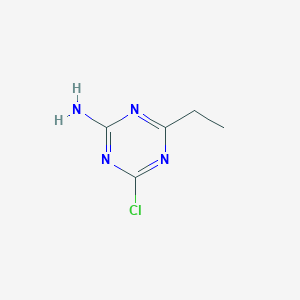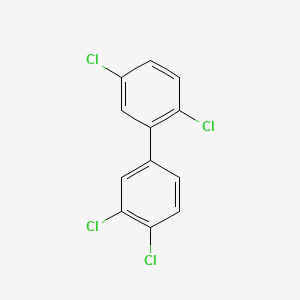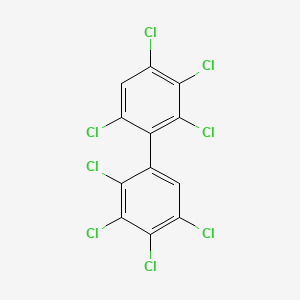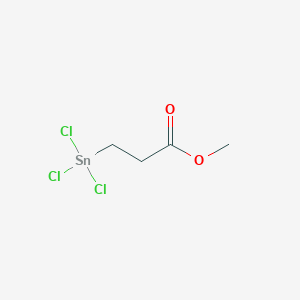
Methyl 3-trichlorostannylpropanoate
描述
Methyl 3-trichlorostannylpropanoate: is an organotin compound with the molecular formula C4H7Cl3O2Sn . This compound is characterized by the presence of a trichlorostannyl group attached to a propanoate ester. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-trichlorostannylpropanoate can be synthesized through the reaction of methyl propanoate with trichlorotin chloride in the presence of a suitable base. The reaction typically involves the following steps:
Preparation of Methyl Propanoate: Methyl propanoate is prepared by esterification of propanoic acid with methanol in the presence of an acid catalyst.
Reaction with Trichlorotin Chloride: Methyl propanoate is then reacted with trichlorotin chloride in the presence of a base such as . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Methyl 3-trichlorostannylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles such as .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state tin compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form and .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Oxidizing agents such as or .
Reduction Reactions: Reducing agents such as or .
Major Products Formed:
Substitution Reactions: Formation of new organotin compounds with different alkyl or aryl groups.
Oxidation Reactions: Formation of higher oxidation state tin compounds.
Reduction Reactions: Formation of lower oxidation state tin compounds.
科学研究应用
Chemistry: Methyl 3-trichlorostannylpropanoate is used as a reagent in organic synthesis for the introduction of the trichlorostannyl group into organic molecules. It is also used in the preparation of other organotin compounds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antifungal and antibacterial properties . their toxicity limits their use in medicinal applications.
Industry: In the industrial sector, this compound is used as a catalyst in various polymerization reactions. It is also used in the production of heat stabilizers for polyvinyl chloride (PVC) and other plastics.
作用机制
The mechanism of action of methyl 3-trichlorostannylpropanoate involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can act as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it useful as a catalyst in organic synthesis and polymerization reactions.
相似化合物的比较
- Methyl 3-dichlorostannylpropanoate
- Methyl 3-monochlorostannylpropanoate
- Methyl 3-trimethylstannylpropanoate
Comparison: Methyl 3-trichlorostannylpropanoate is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical properties such as higher reactivity and stronger Lewis acidity compared to its analogs with fewer chlorine atoms. This makes it particularly useful in reactions requiring strong Lewis acids.
属性
IUPAC Name |
methyl 3-trichlorostannylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3ClH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKWPKTZRQEITA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315801 | |
| Record name | methyl 3-trichlorostannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-13-9 | |
| Record name | NSC297509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-trichlorostannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


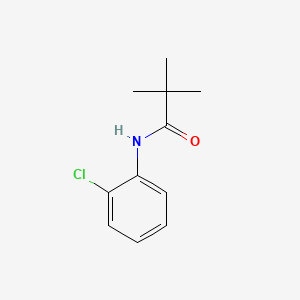


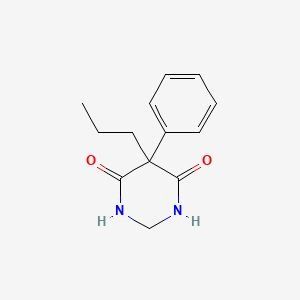
![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)
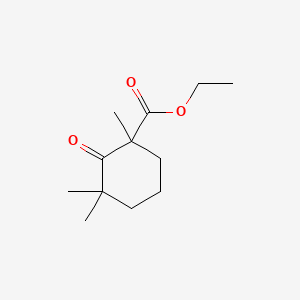
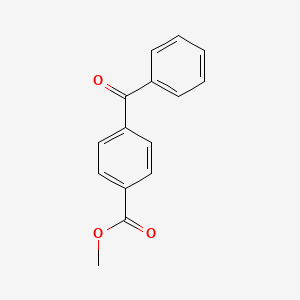
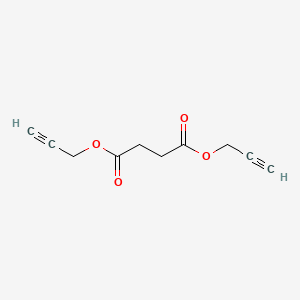
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)


